(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone (4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20000483
InChI: InChI=1S/C17H15ClN4O5/c18-12-1-6-15(16(11-12)22(26)27)17(23)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(24)25/h1-6,11H,7-10H2
SMILES:
Molecular Formula: C17H15ClN4O5
Molecular Weight: 390.8 g/mol

(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC20000483

Molecular Formula: C17H15ClN4O5

Molecular Weight: 390.8 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C17H15ClN4O5
Molecular Weight 390.8 g/mol
IUPAC Name (4-chloro-2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H15ClN4O5/c18-12-1-6-15(16(11-12)22(26)27)17(23)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(24)25/h1-6,11H,7-10H2
Standard InChI Key XYLMCOLWNFKDNH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, (4-chloro-2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone, reflects its intricate architecture: a piperazine ring linked to two aromatic nitro-substituted phenyl groups and a ketone bridge. The molecular formula is C₁₇H₁₅ClN₄O₅, with a molecular weight of 390.8 g/mol. Key structural features include:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and interactions with biological targets.

  • Nitro groups: Electron-withdrawing substituents at the 2-position of the chloro-substituted phenyl ring and the 4-position of the second phenyl group, influencing electronic distribution and reactivity.

  • Chloro group: Enhances lipophilicity and steric bulk, potentially improving membrane permeability in pharmacological contexts.

Comparative Structural Analysis

A structurally analogous compound, (4-chloro-3-nitrophenyl)(piperazin-1-yl)methanone (CAS 563538-35-2), differs in nitro group placement, resulting in a lower molecular weight (269.68 g/mol) and altered physicochemical properties . This highlights how positional isomerism impacts functionality (Table 1).

Table 1: Structural Comparison with Analogous Compounds

Property(4-Chloro-2-Nitrophenyl)[4-(4-Nitrophenyl)Piperazin-1-Yl]Methanone(4-Chloro-3-Nitrophenyl)(Piperazin-1-Yl)Methanone
Molecular FormulaC₁₇H₁₅ClN₄O₅C₁₁H₁₂ClN₃O₃
Molecular Weight (g/mol)390.8269.68
Nitro Group Position2 (chlorophenyl), 4 (phenyl)3 (chlorophenyl)
LogPNot reported2.08
Topological PSA (Ų)Not reported78.16

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions, typically starting with the acylation of piperazine. Key steps include:

  • Friedel-Crafts Acylation: Reaction of 4-nitrophenylacetic acid with 4-chloro-2-nitrobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone bridge.

  • Nitro Group Introduction: Electrophilic nitration using nitric acid-sulfuric acid mixtures, optimized to prevent over-nitration.

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures yields high-purity product.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield (∼85%) and reduce reaction times. Automated systems control critical parameters:

  • Temperature: 80–100°C for acylation steps.

  • Pressure: 1–2 atm for nitro group stabilization.

  • Catalysts: Heterogeneous catalysts (e.g., zeolites) minimize waste.

Physicochemical Properties

While experimental data on solubility and melting point remain limited, computational models predict:

  • LogP: ∼3.2 (indicating moderate lipophilicity).

  • Water Solubility: <0.1 mg/mL at 25°C, necessitating DMSO or ethanol as solvents for biological assays .

  • Stability: Degrades under UV light due to nitro group photolability, requiring storage in amber glass.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound Optimization: Serves as a scaffold for developing serotonin receptor (5-HT₁₀) modulators, with ∼40% homology to known antagonists .

  • Prodrug Development: Nitro groups enable bioreductive activation in hypoxic tumor environments.

Materials Science

  • Polymer Stabilizers: Nitroaryl groups scavenge free radicals, extending polymer lifespan under thermal stress.

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

Future Perspectives

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to assess safety margins.

  • Synthetic Methodology: Exploring biocatalytic routes could improve sustainability.

  • Targeted Drug Delivery: Conjugation with nanoparticles may enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator